

# Application Notes: Dioxicol™ Targeted Drug Delivery System

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## Compound of Interest

Compound Name: Dioxicol

Cat. No.: B164580

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## 1. Introduction

The **Dioxicol™** drug delivery platform represents a novel, lipid-based nanoparticle system designed for the targeted delivery of therapeutic agents. This system utilizes a PEGylated liposomal carrier to encapsulate active pharmaceutical ingredients (APIs), enhancing their circulation time, improving tumor accumulation via the Enhanced Permeability and Retention (EPR) effect, and reducing off-target toxicity.[1][2][3] This document provides detailed application notes for the use of **Dioxicol™** loaded with Doxorubicin (Dox), a potent anthracycline antibiotic used in cancer chemotherapy, for targeted therapy research.[4][5] The **Dioxicol™**-Dox formulation is specifically engineered to target tumor cells overexpressing folate receptors, thereby increasing intracellular drug concentration and therapeutic efficacy.

## 2. Principle of the System

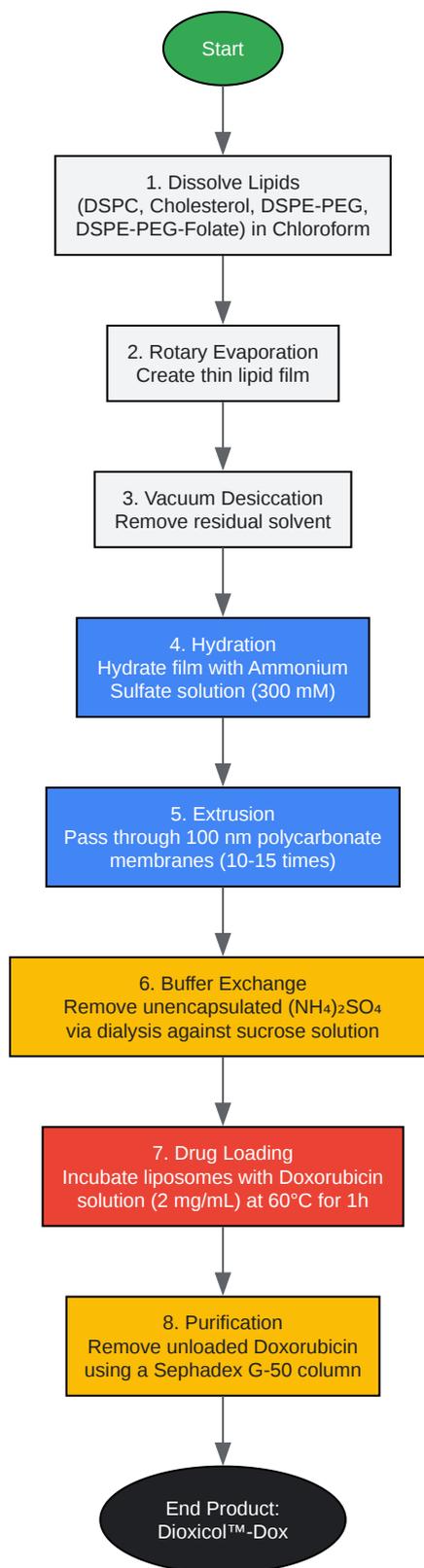
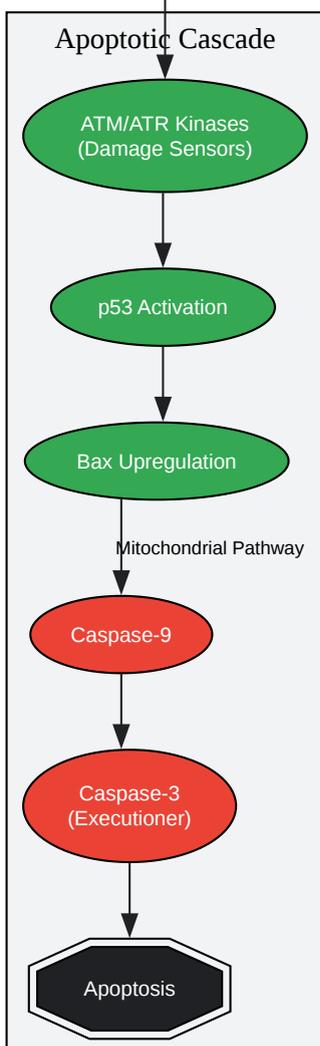
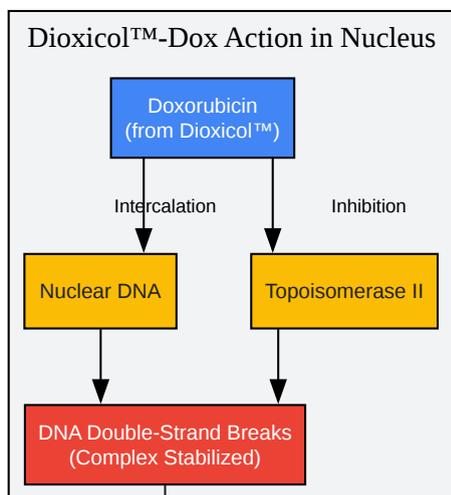
The **Dioxicol™** system is a sophisticated nanocarrier composed of a phospholipid bilayer encapsulating an aqueous core containing the API.[6] Key features include:

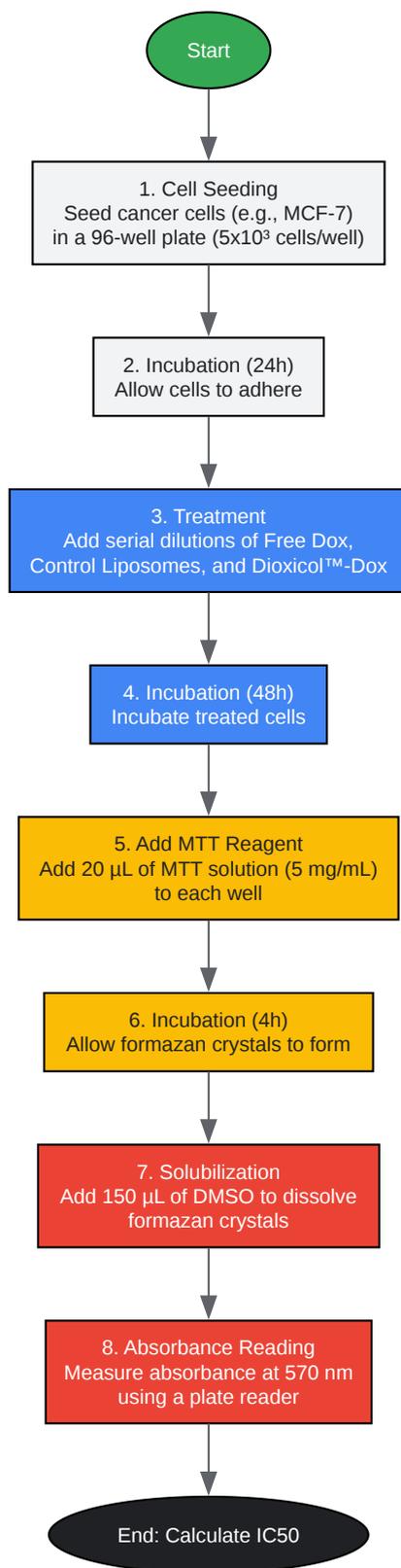
- **Stealth Characteristics:** A dense layer of polyethylene glycol (PEG) on the liposome surface inhibits recognition by the reticuloendothelial system (RES), prolonging circulation half-life.[2]
- **Active Targeting:** The surface is functionalized with folic acid ligands, which bind with high affinity to folate receptors commonly overexpressed on the surface of various cancer cells (e.g., ovarian, breast, lung).

- **Drug Loading:** Doxorubicin is loaded into the liposomes using a transmembrane ammonium sulfate gradient, which results in high encapsulation efficiency and stable drug retention until the carrier reaches the tumor site.[2]
- **Mechanism of Action:** Once bound to the target cell, the **Dioxicol™**-Dox nanoparticle is internalized via receptor-mediated endocytosis. The acidic environment of the endosome promotes the destabilization of the liposome, releasing Doxorubicin into the cytoplasm. The released Doxorubicin then intercalates with DNA and inhibits the enzyme topoisomerase II, ultimately triggering apoptotic cell death.[4][5]

### 3. Signaling Pathway of Doxorubicin-Induced Apoptosis

The diagram below illustrates the key steps in the mechanism of action of Doxorubicin once released from the **Dioxicol™** carrier within a target cancer cell.





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- To cite this document: BenchChem. [Application Notes: Dioxicol™ Targeted Drug Delivery System]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b164580#dioxicol-delivery-systems-for-targeted-therapy>]

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